![molecular formula C14H17N5O4S B255028 (4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one](/img/structure/B255028.png)
(4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one, also known as BTA-EG6, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. The compound has been shown to exhibit potent inhibitory activity against several enzymes, including protein kinases and proteases.
Mechanism of Action
The mechanism of action of (4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one involves the inhibition of several enzymes, including protein kinases and proteases. The compound binds to the active site of these enzymes, preventing them from catalyzing their substrates. This inhibition leads to the disruption of various cellular processes, including cell cycle regulation and extracellular matrix degradation. The anti-inflammatory and anti-viral activity of (4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one is thought to be due to its ability to inhibit the activity of enzymes involved in these processes.
Biochemical and Physiological Effects:
(4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one has been shown to exhibit potent biochemical and physiological effects in various cellular and animal models. The compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, (4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. The compound has also been shown to exhibit anti-viral activity by inhibiting the replication of several viruses, including HIV and influenza.
Advantages and Limitations for Lab Experiments
One of the advantages of (4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one is its potent inhibitory activity against several enzymes, which makes it a useful tool for studying various cellular processes. The compound has also been shown to exhibit good selectivity towards its target enzymes, reducing the risk of off-target effects. However, one of the limitations of (4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Future Directions
There are several future directions for the research and development of (4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one. One potential application is in the treatment of cancer, where the compound's ability to inhibit cell proliferation and induce apoptosis could be harnessed for therapeutic benefit. Another potential application is in the treatment of inflammatory and infectious diseases, where the compound's anti-inflammatory and anti-viral activity could be useful. Future research could also focus on improving the solubility and pharmacokinetic properties of (4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one, which could enhance its potential as a therapeutic agent.
Synthesis Methods
The synthesis of (4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one involves several steps, including the condensation of 3-butyl-5-mercapto-1H-1,2,4-triazole with 2,4-dinitrochlorobenzene, followed by the reaction with 2-methoxy-6-nitrobenzaldehyde to form the final product. The synthesis method has been optimized to produce high yields of (4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one with good purity.
Scientific Research Applications
(4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one has been extensively studied in various scientific research fields, including cancer research, inflammation, and infectious diseases. The compound has been shown to inhibit the activity of several protein kinases, including cyclin-dependent kinases, which play a critical role in cell cycle regulation. (4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one has also been shown to inhibit the activity of proteases, including cathepsin B, which is involved in the degradation of extracellular matrix proteins. In addition, (4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one has been shown to exhibit anti-inflammatory and anti-viral activity.
properties
Product Name |
(4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one |
|---|---|
Molecular Formula |
C14H17N5O4S |
Molecular Weight |
351.38 g/mol |
IUPAC Name |
(4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C14H17N5O4S/c1-3-4-5-12-16-17-14(24)18(12)15-8-9-6-10(19(21)22)13(20)11(7-9)23-2/h6-8,15H,3-5H2,1-2H3,(H,17,24)/b9-8- |
InChI Key |
JVPOMQJFNKUBOH-HJWRWDBZSA-N |
Isomeric SMILES |
CCCCC1=NNC(=S)N1N/C=C\2/C=C(C(=O)C(=C2)OC)[N+](=O)[O-] |
SMILES |
CCCCC1=NNC(=S)N1NC=C2C=C(C(=O)C(=C2)OC)[N+](=O)[O-] |
Canonical SMILES |
CCCCC1=NNC(=S)N1NC=C2C=C(C(=O)C(=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



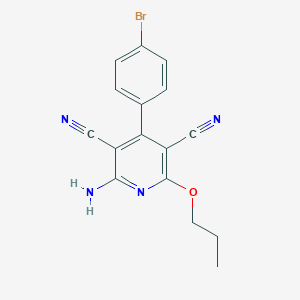
![1-ethyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea](/img/structure/B254950.png)
![1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea](/img/structure/B254952.png)
![6-amino-2-[(2,6-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B254954.png)
![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254955.png)
![4-[(Z)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]benzoic acid](/img/structure/B254957.png)
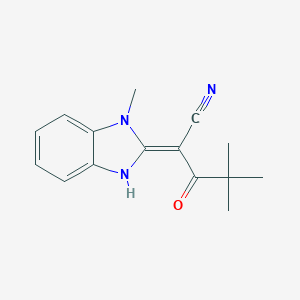
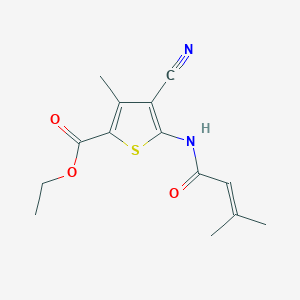
![isopropyl {[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B254961.png)
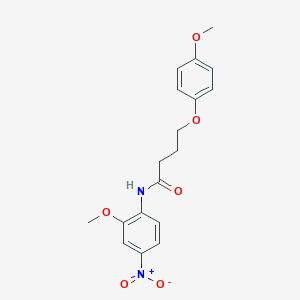
![5-[cyano(1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]-6-(4-morpholinyl)-2,3-pyrazinedicarbonitrile](/img/structure/B254964.png)
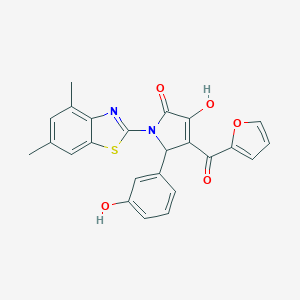
![2-[2-[2-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B254968.png)
![4-[(2Z)-2-(1,3-dioxo-1-phenylmethoxybutan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B254969.png)